
6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of hydroxy, methoxy, and methyl groups attached to the isoquinoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a suitable precursor such as 2-methyl-3,4-dihydroisoquinolin-1(2H)-one.
Hydroxylation: Introduction of the hydroxy group at the 6th position can be achieved through selective hydroxylation reactions.
Methoxylation: The methoxy group at the 7th position can be introduced using methylation reactions with reagents like dimethyl sulfate or methyl iodide.
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysts: Use of efficient and reusable catalysts.
Solvents: Selection of environmentally friendly solvents.
Reaction Optimization: Scaling up the reaction conditions to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Interaction: Modulating the activity of receptors involved in cellular signaling.
Pathway Modulation: Affecting biochemical pathways related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a tetrahydroisoquinoline core.
7-Methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the hydroxy group at the 6th position.
6-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methoxy group at the 7th position.
Uniqueness
6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the specific arrangement of hydroxy, methoxy, and methyl groups on the isoquinoline core. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
6-hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C11H13NO3/c1-12-4-3-7-5-9(13)10(15-2)6-8(7)11(12)14/h5-6,13H,3-4H2,1-2H3 |
Clave InChI |
PJGZIHUIDPPUSD-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C1=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



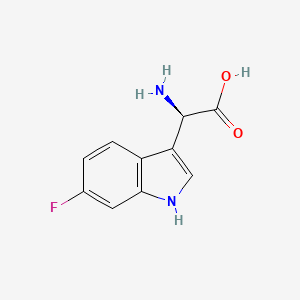

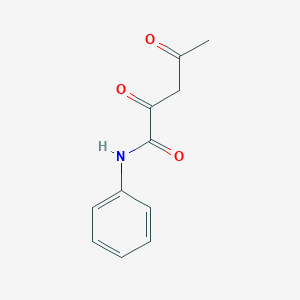
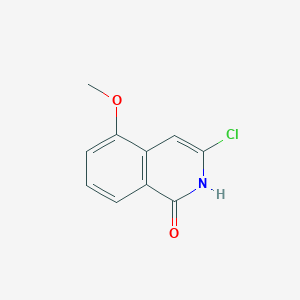
![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11894964.png)
![Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11894977.png)
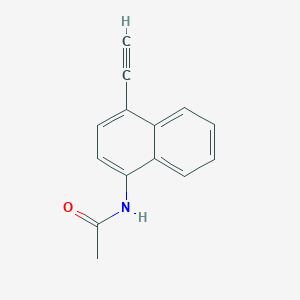

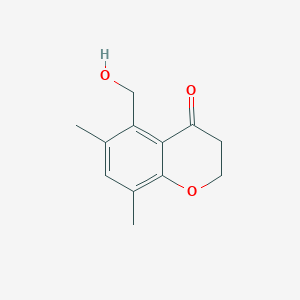
![1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-](/img/structure/B11895000.png)


![1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride](/img/structure/B11895008.png)
